Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate
Overview
Description
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate is a chemical compound with the molecular formula C8H13F2NO3 and a molecular weight of 209.19 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a methyl ester group and a 2,2-difluoroethyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the 2,2-difluoroethyl group and the methyl ester group. One common method involves the use of difluoroethyl bromide and methyl chloroformate as key reagents under basic conditions to achieve the desired substitution on the morpholine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the 2,2-difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,2-difluoroethyl)piperidine-3-carboxylate
- Methyl 4-(2,2-difluoroethyl)pyrrolidine-3-carboxylate
- Methyl 4-(2,2-difluoroethyl)azetidine-3-carboxylate
Uniqueness
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. The presence of the 2,2-difluoroethyl group enhances its stability and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-13-8(12)6-5-14-3-2-11(6)4-7(9)10/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGHLMDHPJICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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